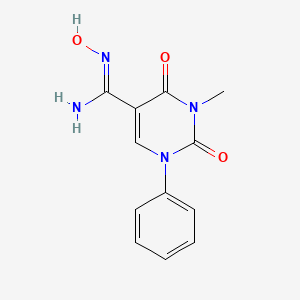

N'-Hydroxy-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboximidamide

Description

Properties

IUPAC Name |

N'-hydroxy-3-methyl-2,4-dioxo-1-phenylpyrimidine-5-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O3/c1-15-11(17)9(10(13)14-19)7-16(12(15)18)8-5-3-2-4-6-8/h2-7,19H,1H3,(H2,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCIUMEGGMGUOBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=CN(C1=O)C2=CC=CC=C2)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)C(=CN(C1=O)C2=CC=CC=C2)/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N'-Hydroxy-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboximidamide (CAS No. 499769-98-1) is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant studies that illustrate its pharmacological potential.

Molecular Structure

- Molecular Formula : C₁₂H₁₂N₄O₃

- Molecular Weight : 260.25 g/mol

- Melting Point : 189 °C

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound and its derivatives. These compounds have shown significant activity against various pathogens:

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Active |

| Escherichia coli | Active |

| Candida albicans | Active |

| Aspergillus flavus | Inactive |

The antimicrobial activity was assessed using standard methods such as agar diffusion tests, revealing that the compound exhibits potent effects against Gram-positive and Gram-negative bacteria as well as certain fungi .

Cytotoxicity Studies

In vitro cytotoxicity assays have demonstrated that this compound can inhibit the proliferation of cancer cell lines. The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a candidate for further investigation in oncological research .

The proposed mechanism for the biological activity of this compound involves interaction with specific cellular targets that disrupt normal cellular functions. For instance, it may inhibit key enzymes involved in metabolic pathways or interfere with DNA synthesis in rapidly dividing cells .

Case Studies and Research Findings

Several studies have documented the effects of this compound in various experimental setups:

- Antibacterial Efficacy : A study by Masoud et al. indicated that metal complexes of similar pyrimidine derivatives exhibited enhanced antibacterial activity compared to their non-complexed forms. This suggests that modifications to the structure can significantly influence biological efficacy .

- Antifungal Properties : Research has shown that derivatives of N'-Hydroxy compounds possess antifungal properties that could be beneficial in treating fungal infections resistant to conventional therapies .

- Cytotoxic Effects : A notable study demonstrated that certain derivatives led to significant cytotoxicity in human cancer cell lines, indicating potential as a chemotherapeutic agent .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of N'-Hydroxy-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboximidamide against various pathogens. The following table summarizes its activity against specific microorganisms:

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Active |

| Escherichia coli | Active |

| Candida albicans | Active |

| Aspergillus flavus | Inactive |

The compound exhibits significant effects against both Gram-positive and Gram-negative bacteria as well as certain fungi, as assessed through standard agar diffusion tests. This suggests potential applications in developing new antimicrobial agents to combat resistant strains of bacteria and fungi.

Cytotoxicity Studies

In vitro studies have indicated that this compound can inhibit the proliferation of various cancer cell lines. The proposed mechanism involves inducing apoptosis in cancer cells. Key findings include:

- Mechanism of Action : The compound may interact with specific cellular targets that disrupt normal cellular functions. It could inhibit enzymes involved in metabolic pathways or interfere with DNA synthesis in rapidly dividing cells.

- Cytotoxic Effects : Certain derivatives of this compound have shown significant cytotoxicity in human cancer cell lines, indicating potential as a chemotherapeutic agent.

Case Studies and Research Findings

Several studies highlight the biological activities of N'-Hydroxy compounds:

- Antibacterial Efficacy : A study by Masoud et al. demonstrated that metal complexes derived from similar pyrimidine structures exhibited enhanced antibacterial activity compared to their non-complexed forms. This indicates that structural modifications can significantly influence biological efficacy.

- Antifungal Properties : Research has also indicated that derivatives of N'-Hydroxy compounds possess antifungal properties that may be beneficial for treating fungal infections resistant to conventional therapies.

Summary of Properties

| Property | Description |

|---|---|

| IUPAC Name | N'-hydroxy-3-methyl-2,4-dioxo-1-phenylpyrimidine-5-carboximidamide |

| InChI | InChI=1S/C12H12N4O3/c1-15... |

| InChI Key | XCIUMEGGMGUOBC-UHFFFAOYSA-N |

| Canonical SMILES | CN1C(=O)C(=CN(C1=O)C2=CC=CC=C2)C(=NO)N |

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : N'-Hydroxy-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboximidamide

- Molecular Formula : C₁₂H₁₂N₄O₃

- Molecular Weight : 260.25 g/mol

- CAS Registry Number : 499769-98-1

- Structural Features: A tetrahydropyrimidine core with two keto groups (2,4-dioxo) and a phenyl substituent at position 1. A hydroxycarboximidamide group (-C(=N-OH)NH₂) at position 5, which serves as both a hydrogen bond donor and acceptor .

The compound is commercially available from multiple suppliers (e.g., BOC Sciences, Alfa Chemistry) with purity levels ranging from 95% to 98% .

Structural Analogues and Substitution Patterns

The compound belongs to the tetrahydropyrimidine-carboximidamide family. Key structural analogs and their differentiating features are summarized below:

Physicochemical Properties

- Lipophilicity (cLogP): The target compound has a cLogP of -0.191, making it more hydrophilic than analogs with fluorinated or bulky aromatic substituents (e.g., Compound 10i/10j, cLogP likely >0 due to fluorine) . The 3-benzyl-1-isopropyl analog (CAS 175203-48-2) is expected to have a higher cLogP (~1.5–2.0) due to nonpolar substituents .

- Polar Surface Area (PSA) :

- The target compound’s PSA (99.23 Ų) is comparable to other hydroxycarboximidamide derivatives but lower than analogs with additional polar groups (e.g., hydroxyethyl in CAS 1160485-45-9, PSA >110 Ų) .

Q & A

Basic: What synthetic methodologies are recommended for preparing N'-hydroxy-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboximidamide?

The compound can be synthesized via modified Biginelli-like multicomponent reactions. A typical approach involves:

- Reactants : Substituted aldehydes (e.g., benzaldehyde for the 1-phenyl group), β-keto esters, and urea derivatives. For the N'-hydroxy group, hydroxylamine or its derivatives may replace urea .

- Conditions : Reflux in ethanol with catalytic HCl (0.5–1.0 equiv.) for 24–48 hours. The reaction is monitored via TLC for completion .

- Post-synthesis : Purification via recrystallization (methanol/ethanol) or column chromatography (silica gel, ethyl acetate/hexane gradient). Yield optimization requires careful control of stoichiometry and temperature .

Basic: How can the structure of this compound be validated spectroscopically?

Key characterization techniques include:

- NMR : and NMR to confirm substituent positions (e.g., phenyl at C1, methyl at C3, and oxo groups at C2/C4). The N'-hydroxy group () shows a broad peak at δ 10–12 ppm in NMR .

- IR : Stretching vibrations for carbonyl groups (1650–1750 cm) and hydroxylamine (, ~3200–3400 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

Advanced: How can X-ray crystallography resolve ambiguities in regioselectivity during synthesis?

Single-crystal X-ray diffraction is critical for confirming regioselectivity, particularly when substituents (e.g., phenyl, methyl) occupy adjacent positions.

- Protocol : Crystals are grown via slow evaporation of a saturated DMSO/ethanol solution. Data collection uses Mo/Kα radiation () at 100–150 K.

- Software : SHELXL for structure refinement. The program resolves thermal parameters and hydrogen bonding networks, distinguishing between possible tautomers or by-products .

- Example : A similar tetrahydropyrimidine derivative (Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate) was resolved using SHELXL, confirming the phenyl group at C1 and methyl at C6 .

Advanced: What computational strategies are effective for analyzing reaction mechanisms involving this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can model:

- Reaction Pathways : Energy profiles for intermediates in Biginelli-like reactions, identifying rate-limiting steps (e.g., cyclocondensation).

- Regioselectivity : Frontier molecular orbital (FMO) analysis to predict nucleophilic/electrophilic sites, explaining preferential formation of the 1-phenyl isomer over alternatives .

- Solvent Effects : COSMO-RS simulations to optimize solvent choice (e.g., ethanol vs. acetonitrile) for yield improvement.

Basic: What are common impurities in the synthesis, and how are they mitigated?

- By-products : Unreacted aldehydes or dimerization products (e.g., bis-tetrahydropyrimidines).

- Detection : HPLC (C18 column, acetonitrile/water mobile phase) or NMR (integration of impurity peaks).

- Mitigation : Strict stoichiometric control (1:1 aldehyde/β-keto ester ratio) and gradient purification .

Advanced: How can thermal analysis (DSC/TGA) inform stability studies?

- Differential Scanning Calorimetry (DSC) : Determines melting points and polymorphic transitions. For example, a sharp endotherm at 180–190°C indicates crystalline stability .

- Thermogravimetric Analysis (TGA) : Assesses decomposition profiles. A 5% weight loss below 150°C suggests solvent retention; >200°C indicates structural degradation.

- Application : Data guides storage conditions (e.g., desiccated, <25°C) and compatibility with formulation excipients .

Advanced: How do solvent and catalyst choices influence enantiomeric purity in derivatives?

- Chiral Catalysts : Proline-based organocatalysts (e.g., L-proline) induce asymmetry during cyclocondensation, achieving enantiomeric excess (ee) >80% .

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) stabilize transition states, improving ee but risking racemization at elevated temperatures.

- Analysis : Chiral HPLC (Chiralpak AD-H column) quantifies enantiomer ratios .

Basic: What pharmacological screening models are appropriate for initial bioactivity studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.